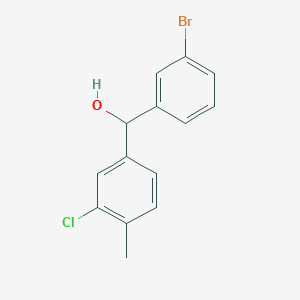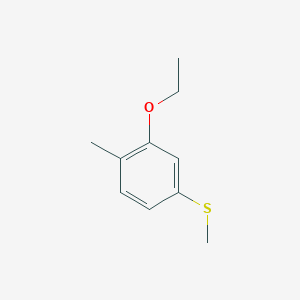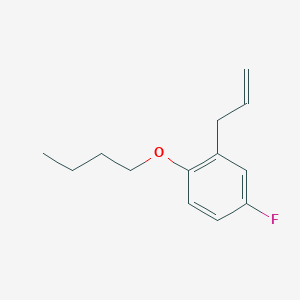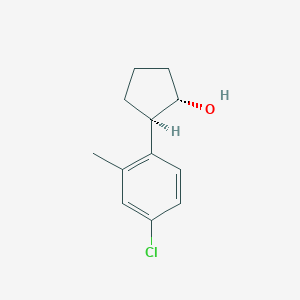![molecular formula C14H19FOS B7989183 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B7989183.png)
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol is an organic compound with the molecular formula C14H19FOS It is characterized by the presence of a fluorine atom, a thiophenol group, and a cyclohexanemethoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorothiophenol with cyclohexanemethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol group may yield sulfonic acids, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde
- 4-[(Cyclohexanemethoxy)methyl]-3-fluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 4-[(Cyclohexanemethoxy)methyl]-3-fluorothiophenol stands out due to its thiophenol group, which imparts unique chemical reactivity and biological activity. The presence of the fluorine atom further enhances its properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-(cyclohexylmethoxymethyl)-3-fluorobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FOS/c15-14-8-13(17)7-6-12(14)10-16-9-11-4-2-1-3-5-11/h6-8,11,17H,1-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUDZIBFKXVUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=C(C=C(C=C2)S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

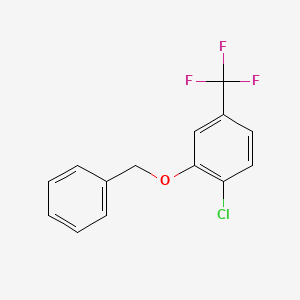


![1-(2,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989118.png)
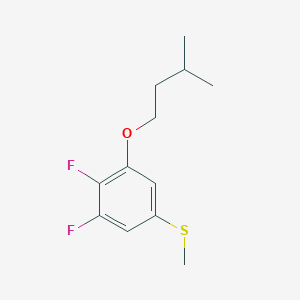
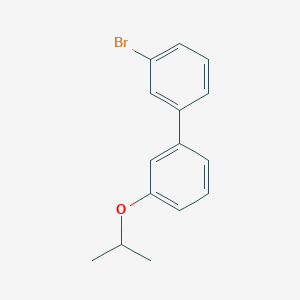
![3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989147.png)

